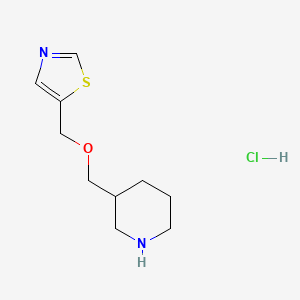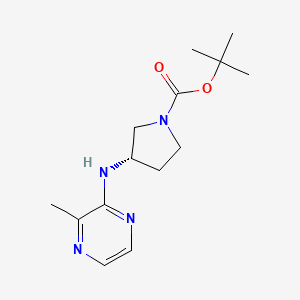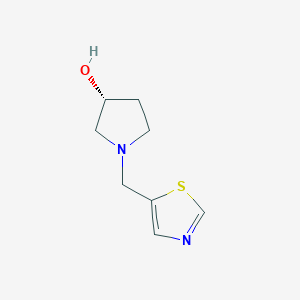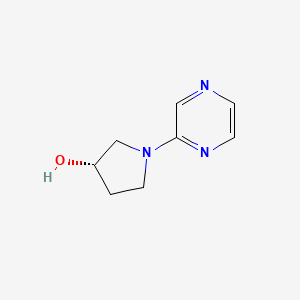
(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol
Overview
Description
(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol, also known as JNJ-42259152, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of pyrrolidine derivatives and has been found to have potential applications in the field of neuroscience.
Mechanism of Action
(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding results in an increase in the activity of the receptor, leading to enhanced neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance synaptic plasticity and improve learning and memory in rodents. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol is that it is a selective modulator of the α7 nAChR, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol. One direction is to investigate its potential as a treatment for cognitive impairment in human patients with Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a therapeutic agent for other neurological disorders, such as autism spectrum disorder. Additionally, further research is needed to determine the optimal dosing regimen and to investigate potential drug-drug interactions.
Scientific Research Applications
(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol has been found to have potential applications in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the brain. This receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder.
properties
IUPAC Name |
(3S)-1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYBXDRTKRBKZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















